molecular formula C8H6N2O2 B1589658 Pyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 104468-87-3

Pyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No. B1589658
M. Wt: 162.15 g/mol
InChI Key: PKBWKZMOZIZGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound with a fused pyrazole and pyridine ring system. It has been studied for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a five-membered pyrazole ring and a six-membered pyridine ring, both containing nitrogen atoms. The substituents on the rings can significantly impact its properties and reactivity .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine-5-carboxylic acid consists of a fused pyrazole and pyridine ring system. The arrangement of nitrogen atoms in the annular structure includes one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) nitrogen. The other positions in the ring allow for structural variations, which can be modified during synthesis or post-functionalization reactions . The electronic structure analysis based on DFT and TD-DFT calculations has revealed insights into the optical properties of this fluorophore family .


Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyridine-5-carboxylic acid depends on its substituent groups. It can act as a weak base or acid, with the strength influenced by the nature of the substituents. The functional groups on the ring positions allow for diverse and valuable synthetic, biological, and photophysical properties. The compound’s stability and properties are comparable to commercial probes, making it an interesting scaffold for further exploration .


Physical And Chemical Properties Analysis

  • Thermal Stability : The compound exhibits excellent thermal stability with a decomposition temperature of 325 °C .

Scientific Research Applications

1. Optical Applications

  • Summary of Application: Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
  • Methods of Application: The study identified a family of pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
  • Results or Outcomes: The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Antitumor Applications

  • Summary of Application: Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention due to their significant antitumor potential and enzymatic inhibitory activity .
  • Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
  • Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

3. Antimicrobial Applications

  • Summary of Application: An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action .
  • Methods of Application: The study involved testing the antimicrobial action of these derivatives against three fungi as well three gram-positive and gram-negative bacteria .
  • Results or Outcomes: The study did not provide specific results, but it suggests that these compounds have potential antimicrobial properties .

4. Drug Development

  • Summary of Application: Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
  • Methods of Application: The study involves the synthesis and testing of these compounds for various pharmacological activities .
  • Results or Outcomes: The study suggests that these compounds have potential for drug development, but does not provide specific results .

5. Fluorescent Molecules

  • Summary of Application: A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
  • Methods of Application: The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines and testing their photophysical properties .
  • Results or Outcomes: The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

6. Pesticides and Fungicides

  • Summary of Application: Several pyrazole derivatives have received great attention due to their biological and pharmacological activities not only as potential inhibitors of HIV-1, but also as pesticides and fungicides .
  • Methods of Application: The study involves the synthesis and testing of these compounds for various biological and pharmacological activities .
  • Results or Outcomes: The study suggests that these compounds have potential as pesticides and fungicides, but does not provide specific results .

Safety And Hazards

Pyrazolo[1,5-a]pyridine-5-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure to the respiratory system) .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBWKZMOZIZGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451195
Record name Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-5-carboxylic acid

CAS RN

104468-87-3
Record name Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 3
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 5
Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pyrazolo[1,5-a]pyridine-5-carboxylic acid

Citations

For This Compound
1
Citations
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.